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Isatinic acid serves as a valuable building block for the synthesis of more complex organic molecules. Its reactive functional groups (carboxylic acid and hydroxyl) allow for various chemical transformations, making it a versatile starting material for the creation of heterocyclic compounds (). These heterocycles, containing atoms like nitrogen, oxygen, or sulfur in their ring structure, are crucial components in many drugs and functional materials.
The structural similarity of isatinic acid to biologically active molecules like isatin has sparked interest in its potential medicinal properties. Studies have explored its role in inhibiting enzymes involved in various diseases, such as protein tyrosine phosphatases linked to cancer and Alzheimer's disease (). However, further research is needed to determine its efficacy and safety for therapeutic applications.
The unique chemical properties of isatinic acid make it a potential candidate for developing novel materials. Some research suggests its ability to form self-assembled structures due to hydrogen bonding interactions (). These self-assembled structures could find applications in areas like sensor technology and drug delivery systems, but more investigation is required to fully understand its potential in this field.
Isatinic acid's chemical structure presents interesting opportunities for studying organic reaction mechanisms. The presence of a keto-enol tautomeric equilibrium between the keto and enol forms () allows researchers to investigate the factors influencing this dynamic process and gain insights into similar reactions in organic chemistry.
Isatinic acid, also known as o-aminobenzoylformic acid, is a compound derived from isatin. It is characterized by the presence of both an amino group and a carboxylic acid functional group attached to a benzene ring. The structural formula can be represented as CHNO. Isatinic acid is notable for its potential in medicinal chemistry and organic synthesis due to its unique reactivity and biological properties.
Isatinic acid exhibits diverse chemical reactivity, making it a valuable intermediate in organic synthesis. Key reactions include:
Isatinic acid and its derivatives have demonstrated various biological activities:
Several methods exist for synthesizing isatinic acid:
Isatinic acid has several applications across different fields:
Studies on the interactions of isatinic acid with biological targets reveal its multifaceted nature:
Isatinic acid shares structural similarities with several other compounds. Below are some notable comparisons:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Isatin | Contains a carbonyl and nitrogen atom | Precursor to many biologically active compounds |
| Oxindole | Derived from isatin; contains a carbonyl group | Exhibits neuroprotective effects |
| Indirubin | Dimer of isatin; contains two fused rings | Notable for its use as a dye and anticancer agent |
| Tryptanthrin | Contains indole structure; derived from isatin | Known for its antibacterial properties |
| 2-Oxindole | Similar structure; lacks amino group | Exhibits distinct biological activities |
Isatinic acid's unique combination of functional groups allows it to participate in a wide array of
Isatinic acid, with the molecular formula C8H7NO3, possesses a molecular weight of 165.1461 atomic mass units [1]. The compound is achiral with no defined stereocenters and exhibits no optical activity [1]. The structural formula reveals a benzene ring system attached to a glyoxylic acid moiety, with an amino group positioned at the ortho position relative to the carboxylic acid substituent [2].
The International Chemical Identifier (InChI) for isatinic acid is InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12), providing a unique digital representation of its molecular structure [1]. The corresponding SMILES notation is NC1=C(C=CC=C1)C(=O)C(O)=O, which describes the connectivity pattern of atoms within the molecule [1].
Isatinic acid contains three distinct functional groups that define its chemical behavior [2] [3]. The primary functional group is a carboxylic acid moiety (-COOH), which imparts acidic properties to the molecule and enables participation in acid-base reactions [2]. The second functional group is a ketone carbonyl (C=O) adjacent to the carboxylic acid, classifying isatinic acid as an alpha-keto acid derivative [2] [3].
The third functional group is a primary aromatic amine (-NH2) attached to the benzene ring in the ortho position relative to the alpha-keto acid chain [2] [3]. This amine group provides basic character to the molecule and creates an amphoteric compound capable of both proton donation and acceptance [2]. The presence of these three functional groups makes isatinic acid a multifunctional organic compound with diverse reactivity patterns [3].
Isatinic acid and isatin share significant structural similarities while maintaining distinct chemical identities [5] [12]. Isatin, with the molecular formula C8H5NO2, exists as 1H-indole-2,3-dione and contains a fused benzene-pyrrole ring system with two carbonyl groups [5] [12]. The structural relationship between these compounds becomes evident when considering isatinic acid as the hydrolysis product of isatin [10].
The key structural difference lies in the ring system organization [5] [12]. Isatin contains a five-membered lactam ring fused to a benzene ring, creating an indole-2,3-dione structure [12]. In contrast, isatinic acid possesses an open-chain structure where the five-membered ring of isatin has been cleaved, resulting in a 2-aminophenylglyoxylic acid structure [2] [3]. This structural transformation involves the conversion of the lactam carbonyl in isatin to a carboxylic acid group in isatinic acid, while maintaining the ketone functionality and the aromatic amine substituent [2] [10].
Isatinic acid typically appears as crystalline solids under standard laboratory conditions [1] [4]. The compound exhibits characteristics consistent with organic carboxylic acids, forming stable crystal lattices through intermolecular hydrogen bonding networks [1]. The crystalline nature of isatinic acid derivatives has been documented in various chemical databases, indicating the compound's tendency to adopt ordered solid-state structures [4].
The molecular geometry of isatinic acid allows for multiple hydrogen bonding interactions, including those involving the carboxylic acid group, the ketone carbonyl, and the aromatic amine functionality [1] [2]. These intermolecular interactions contribute to the stability of the crystalline form and influence the compound's physical handling properties [1].
The solubility characteristics of isatinic acid reflect its multifunctional nature, containing both polar and aromatic structural elements [13] [15]. The compound demonstrates moderate solubility in polar protic solvents due to the presence of hydrogen bond donor and acceptor sites [13]. The carboxylic acid group and primary amine functionality enable hydrogen bonding interactions with protic solvents such as water and alcohols [13].
In organic solvents, isatinic acid exhibits enhanced solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide [13] [15]. The aromatic benzene ring contributes to solubility in moderately polar organic solvents, while the ionic character of the compound in aqueous solution affects its partitioning behavior between aqueous and organic phases [13] [15]. Temperature-dependent solubility studies of related compounds indicate that solubility generally increases with elevated temperatures, following typical thermodynamic principles for organic compounds [15].
The thermal behavior of isatinic acid involves considerations of both melting point characteristics and potential decomposition pathways [7] [14]. Related isatin compounds exhibit melting points in the range of 193-200°C, with some degree of decomposition occurring during the melting process [7] [14] [16]. The presence of multiple functional groups in isatinic acid creates opportunities for intramolecular and intermolecular reactions at elevated temperatures [7].
Decomposition behavior of isatinic acid likely involves decarboxylation reactions typical of alpha-keto acids, potentially yielding carbon dioxide and corresponding aldehyde or ketone products [33] [34]. The thermal stability of the compound is influenced by the electron-withdrawing effects of the carbonyl groups and the stabilizing influence of the aromatic ring system [7] [14]. Flash point considerations for related compounds suggest temperatures around 220°C, indicating moderate thermal stability under standard handling conditions [16].
The electronic structure of isatinic acid involves multiple resonance contributors that stabilize the molecule and influence its chemical reactivity [17] [18]. The carboxylate group, when deprotonated, exhibits resonance stabilization through delocalization of negative charge between the two oxygen atoms [35]. This resonance effect contributes approximately 1.5 bond order to each carbon-oxygen bond in the carboxylate anion [35].
The aromatic amine substituent participates in resonance interactions with the benzene ring system, donating electron density through the nitrogen lone pair [17] [18]. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amine substituent [17]. The ketone carbonyl group acts as an electron-withdrawing group, creating a pull of electron density away from the aromatic system [17] [18].
The overall electronic structure represents a balance between electron-donating effects from the amine group and electron-withdrawing effects from both carbonyl functionalities [17] [18]. This electronic distribution pattern influences the compound's reactivity, with the aromatic ring being activated toward electrophilic substitution due to the amine substituent, while the carbonyl groups remain susceptible to nucleophilic attack [17].
Computational studies of isatinic acid and related compounds provide insights into electronic properties including molecular orbital energies and charge distributions [18] [20]. Density functional theory calculations using B3LYP methodology with appropriate basis sets reveal electronic characteristics relevant to chemical behavior [18]. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy gap influences the compound's reactivity and optical properties [18].
Molecular electrostatic potential mapping indicates regions of electron density concentration and depletion throughout the molecule [18]. The carboxylic acid group exhibits significant negative electrostatic potential due to the electronegative oxygen atoms, while the aromatic amine shows regions of high electron density associated with the nitrogen lone pair [18]. Natural bond orbital analysis reveals charge transfer interactions between different molecular fragments and quantifies the degree of electron delocalization [18].
Computational polarizability calculations provide information about the compound's response to external electric fields, with values typically expressed in atomic units and converted to electrostatic units for practical applications [18]. These electronic properties correlate with experimental observations of chemical reactivity and physical properties such as solubility and intermolecular interactions [18] [20].
The acid-base properties of isatinic acid are governed by the presence of both carboxylic acid and aromatic amine functional groups, creating an amphoteric compound with multiple ionizable sites [29] [32] [35]. The carboxylic acid group exhibits a pKa value in the typical range of 4-5 for aliphatic carboxylic acids, though the adjacent ketone group may influence this value through inductive effects [32] [35] [36].
Alpha-keto carboxylic acids generally show pKa values that are lower than their non-ketone analogs due to the electron-withdrawing effect of the adjacent carbonyl group [36] [38]. For glyoxylic acid, a structurally similar alpha-keto acid, the pKa is reported as 3.3 [33]. The presence of the aromatic ring system in isatinic acid may provide additional stabilization to the carboxylate anion through resonance effects [35].
The aromatic amine functionality exhibits basic character with pKa values typically in the range of 9-10 for primary aromatic amines [32]. However, the electron-withdrawing effects of the adjacent carbonyl groups and the overall molecular environment may reduce the basicity compared to simple aniline derivatives [32]. The proton transfer mechanisms involve standard acid-base equilibria, with the carboxylic acid group acting as a Brønsted acid and the amine group serving as a Brønsted base [29] [31].
The ionization behavior of isatinic acid varies significantly across different pH ranges due to its amphoteric nature [29] [31] [33]. At low pH values (pH < 2), both the carboxylic acid and amine groups remain predominantly protonated, resulting in a cationic species with a net positive charge [31]. The carboxylic acid exists in its neutral COOH form, while the amine group is protonated to form NH3+ [31].
At intermediate pH values (pH 3-8), the carboxylic acid group undergoes deprotonation while the amine group remains largely protonated [31]. This creates a zwitterionic species with both positive and negative charges within the same molecule [31]. The exact pH at which this zwitterionic form predominates depends on the specific pKa values of both functional groups [31].
At high pH values (pH > 10), both functional groups exist in their deprotonated forms, creating an anionic species with net negative charge [31]. The carboxylic acid exists as the carboxylate anion (COO-), while the amine group remains neutral (NH2) [31]. The isoelectric point, where the molecule has zero net charge, occurs at a pH value approximately equal to the average of the two pKa values, assuming similar ionization behavior to typical amino acids [31].
| pH Range | Carboxylic Acid State | Amine State | Net Charge | Predominant Species |
|---|---|---|---|---|
| pH < 2 | COOH (protonated) | NH3+ (protonated) | +1 | Cationic |
| pH 3-8 | COO- (deprotonated) | NH3+ (protonated) | 0 | Zwitterionic |
| pH > 10 | COO- (deprotonated) | NH2 (neutral) | -1 | Anionic |